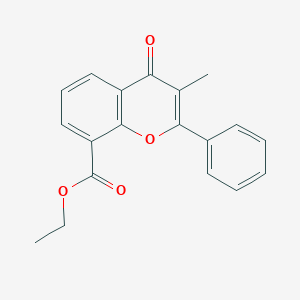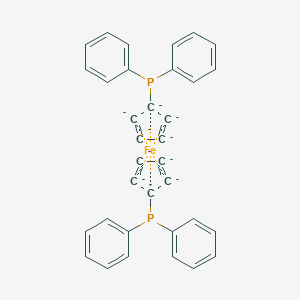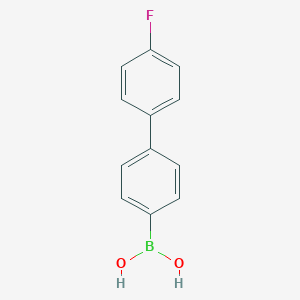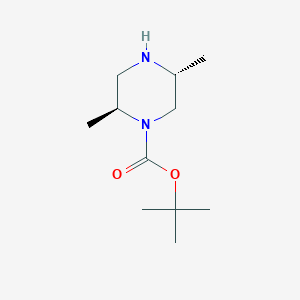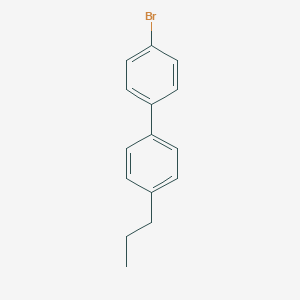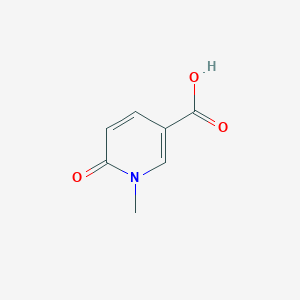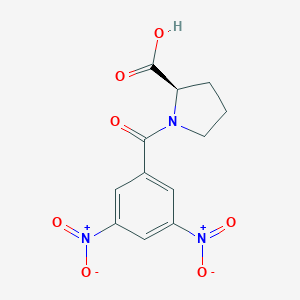
N-(3,5-Dinitrobenzoyl)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dinitrobenzoyl)-D-proline, also known as DNBP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a reagent in the synthesis of peptides and proteins. DNBP has been extensively studied for its various biochemical and physiological effects, making it a valuable tool in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dinitrobenzoyl)-D-proline involves the covalent modification of the amino acid residues in peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline reacts selectively with the amino group of the proline residue, forming a stable amide bond. This modification can alter the conformation and function of the peptide or protein, leading to changes in its biochemical and physiological properties.
Biochemical and Physiological Effects:
N-(3,5-Dinitrobenzoyl)-D-proline has been shown to have various biochemical and physiological effects, including antimicrobial activity, enzyme inhibition, and neuroprotective effects. N-(3,5-Dinitrobenzoyl)-D-proline has been shown to inhibit the activity of various enzymes, including cholinesterases and proteases. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,5-Dinitrobenzoyl)-D-proline is its selectivity for the proline residue, allowing for the specific modification of peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-(3,5-Dinitrobenzoyl)-D-proline is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent modification of peptides and proteins can alter their function and conformation, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of N-(3,5-Dinitrobenzoyl)-D-proline in scientific research. One area of interest is the development of N-(3,5-Dinitrobenzoyl)-D-proline-based inhibitors of enzymes and protein-protein interactions. N-(3,5-Dinitrobenzoyl)-D-proline has also been explored as a potential therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, the use of N-(3,5-Dinitrobenzoyl)-D-proline in the synthesis of bioactive peptides and proteins may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of N-(3,5-Dinitrobenzoyl)-D-proline involves the reaction of 3,5-dinitrobenzoic acid with D-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-Dinitrobenzoyl)-D-proline as a yellow solid, which can be further purified by recrystallization. The purity of N-(3,5-Dinitrobenzoyl)-D-proline is typically determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(3,5-Dinitrobenzoyl)-D-proline has been widely used in scientific research for its ability to selectively label and modify amino acids in peptides and proteins. It has been used as a reagent in the synthesis of various bioactive peptides and proteins, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. N-(3,5-Dinitrobenzoyl)-D-proline has also been used in the study of protein-protein interactions and enzyme kinetics.
Propiedades
Número CAS |
143492-63-1 |
|---|---|
Nombre del producto |
N-(3,5-Dinitrobenzoyl)-D-proline |
Fórmula molecular |
C12H11N3O7 |
Peso molecular |
309.23 g/mol |
Nombre IUPAC |
(2R)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1 |
Clave InChI |
ILUIVNFRFIAWLJ-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Sinónimos |
N-(3,5-Dinitrobenzoyl)-D-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



